Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate
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Overview
Description
Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoate core substituted with difluoroethoxy, iodo, and methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate involves its interaction with specific molecular targets. The difluoroethoxy and iodo groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,2,2-trifluoroethoxy)-3-iodo-5-methylbenzoate
- Methyl 4-(2,2-difluoroethoxy)-3-chloro-5-methylbenzoate
- Methyl 4-(2,2-difluoroethoxy)-3-bromo-5-methylbenzoate
Uniqueness
Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate is unique due to the presence of both difluoroethoxy and iodo groups, which confer distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO3/c1-6-3-7(11(15)16-2)4-8(14)10(6)17-5-9(12)13/h3-4,9H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLREKRULGCMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)F)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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